(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid
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Overview
Description
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid is a chiral compound with the molecular formula C10H9FO2 It is characterized by the presence of a cyclopropane ring substituted with an amino group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent hydrolysis and amination steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine
- (1S,2R)-2-([(4-fluorophenyl)amino]carbonyl)cyclohexanecarboxylic acid
Uniqueness
(1S,2R)-1-Amino-2-(4-fluorophenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom on the phenyl ring enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-3-1-6(2-4-7)8-5-10(8,12)9(13)14/h1-4,8H,5,12H2,(H,13,14)/t8-,10+/m1/s1 |
InChI Key |
HHZRXAVJZXEFPR-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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